molecular formula C21H17NO5 B2952692 (Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951952-66-2

(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2952692
CAS RN: 951952-66-2
M. Wt: 363.369
InChI Key: LPMSIVQLVPWUOH-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Ring Transformation and Synthesis of Novel Heterocycles: Studies have demonstrated the synthesis of oxazinone and pyrimidinone derivatives from furanone precursors. These transformations involve thermolysis or base-catalyzed decomposition, leading to structurally diverse heterocycles (Hashem et al., 2017; Ramadan et al., 2017).
  • Preparation and Biological Activity of Oxazine Derivatives: The preparation of (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines has shown significant anti-osteoclastic bone resorption activity, suggesting the therapeutic potential of these compounds (Tabuchi et al., 2009).
  • Copolymerization of Bio-Based Benzoxazines: The synthesis of fully bio-based benzoxazine monomers and their copolymerization has been explored for enhancing the thermal properties of copolymerized resins, indicating applications in material science (Wang et al., 2012).

Pharmacological Applications

  • Anticancer and Antitubercular Activities: Novel dihydro-1,3,2H-benzoxazine derivatives derived from furfurylamine have been synthesized, showing potential anticancer and antitubercular activities. These studies highlight the therapeutic relevance of furan and benzofuran derivatives in developing new drugs (Kantevari et al., 2011; Botla et al., 2017).

Applications in Organic Synthesis

  • Furans and Benzofuran Derivatives in Organic Synthesis: The applications of furan and benzofuran derivatives span across various fields including pharmaceuticals, polymers, and agrochemicals. Their synthesis and functionalization have paved the way for the development of novel materials and active pharmaceutical ingredients (Keay et al., 2008).

properties

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-[(5-methylfuran-2-yl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-13-4-5-14(26-13)9-19-20(23)16-6-7-18-17(21(16)27-19)11-22(12-25-18)10-15-3-2-8-24-15/h2-9H,10-12H2,1H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMSIVQLVPWUOH-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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